5-Bromo-2-methyl-1,3-benzoxazole
Overview
Description
5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-bromo-2-methoxybenzoxazole, is an important organic molecule that is widely used in pharmaceutical and chemical research. It is a heterocyclic aromatic compound containing a benzene ring with a bromine atom and a methoxy group attached. The molecule has a molecular weight of 198.04 g/mol and a melting point of 151-152°C. It is a colorless solid at room temperature and is soluble in many organic solvents.
Scientific Research Applications
PET Imaging in Biomedical Research
5-Bromo-2-methyl-1,3-benzoxazole derivatives have been explored in the context of positron emission tomography (PET) imaging. Specifically, carbon-11 labeled benzoxazole derivatives, which exhibit high binding affinity, have been synthesized as potential PET radioligands for imaging 5-HT(3) receptors. These receptors are significant in developing therapeutic agents for brain, heart, and cancer diseases (Gao, Wang, Hutchins, & Zheng, 2008).
Development of Fluorescent Probes
Research on benzoxazole derivatives includes their application in the creation of fluorescent probes. For instance, specific benzoxazole compounds have shown potential in sensing amino compounds, exhibiting different fluorescent colors for varied applications, such as in hexamethylenediamine and hydrazine sensing (Lee, Na, Park, Lee, & Yong‐Uk Kwon, 2004).
Potential in Treating Irritable Bowel Syndrome
Certain benzoxazole derivatives with specific substituents have been evaluated for their activity as 5-HT3 partial agonists on isolated guinea pig ileum. These compounds may be effective in treating irritable bowel syndrome without causing constipation, a common side effect of many therapeutic agents (Sato et al., 1998).
Anti-Inflammatory and Cytotoxic Properties
Benzoxazole derivatives have been synthesized and tested for anti-inflammatory activity and cytotoxicity. Some specific derivatives demonstrated significant anti-inflammatory activity and showed excellent cytotoxic activity against certain human carcinoma cell lines, surpassing standard drugs in effectiveness (Thakral et al., 2022).
Antimicrobial Activities
Numerous studies have investigated the antimicrobial activities of benzoxazole derivatives. They have displayed broad-spectrum antibacterial activity and some compounds showed significant activity against specific bacteria like E. coli and K. pneumoniae (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Mechanism of Action
Target of Action
5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-Bromo-2-methylbenzo[d]oxazole, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction with these targets can result in changes at the molecular level, which can then lead to the observed pharmacological effects.
Biochemical Pathways
Benzoxazole derivatives are known to interact with a variety of biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a range of pharmacological activities, suggesting that they can have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzoxazole derivatives .
Safety and Hazards
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can activate certain signaling pathways in cancer cells, leading to changes in gene expression that promote apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and antifungal activities . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial growth and survival . Additionally, this compound can affect the levels of key metabolites in fungal cells, leading to antifungal effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its entry into bacterial cells, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, in fungal cells, this compound may be localized to the mitochondria, where it disrupts mitochondrial function and induces cell death .
properties
IUPAC Name |
5-bromo-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435663 | |
Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5676-56-2 | |
Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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